(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol
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Overview
Description
(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a methyl group at the first position and a hydroxymethyl group at the second position, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This involves the reaction of alpha-hydroxy ketones with ammonia.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazoles.
Scientific Research Applications
(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simple imidazole ring.
(1-Methyl-1H-imidazol-5-yl)methanol: A similar compound with a different substitution pattern.
(4-Methyl-1H-imidazol-5-yl)methanol: Another similar compound with a different substitution pattern.
Uniqueness
(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
62316-90-9 |
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Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(1-methyl-4,5-dihydroimidazol-2-yl)methanol |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-5(7)4-8/h8H,2-4H2,1H3 |
InChI Key |
CAHMASYDKPXLIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1CO |
Origin of Product |
United States |
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